![molecular formula C14H15N3O5S B2513824 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-27-3](/img/structure/B2513824.png)

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

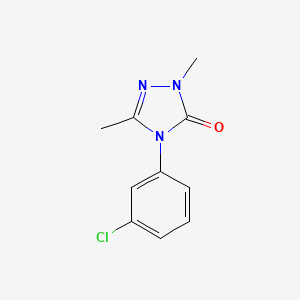

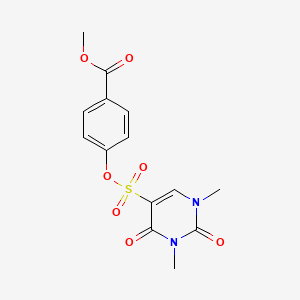

The compound “3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a dihydrobenzodioxin, a sulfonyl group, a pyrrolidin ring, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydrobenzodioxin and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the sulfonyl group could introduce polarity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group is typically a good leaving group, so it might be involved in substitution reactions. The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, molecular weight, and the presence of functional groups .Scientific Research Applications

Anticancer Agents

- Synthesis and Biological Activity : A study detailed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating their potential as anticancer agents. This research underscores the significance of the oxadiazole derivatives and their structural modifications in enhancing biological activity, specifically against cancer cell lines such as MCF-7 breast cancer cells. The study highlights the versatility of the oxadiazole ring in pharmaceutical development, supporting its inclusion in compounds targeting cancer therapies (Redda & Gangapuram, 2007).

Antimicrobial and Antioxidant Activities

Oxadiazole Derivatives : Research on 1,3,4-oxadiazole derivatives, including synthesis and evaluation for antimicrobial activities, provides insights into the chemical's potential for treating infections. The study found that certain derivatives exhibited good to moderate activity against various pathogens, suggesting the utility of oxadiazole structures in developing new antimicrobials (Bayrak et al., 2009).

Antioxidant Properties : Another study explored the antioxidant activity of diaryl-1,2,4-oxadiazole antioxidants, analyzing their efficacy in inhibiting DNA oxidation and scavenging radicals. This research indicates the potential of oxadiazole derivatives in protecting biological molecules from oxidative stress, which is crucial for developing therapeutics aimed at diseases associated with oxidative damage (Zhao & Liu, 2013).

Antibacterial Activity Against Plant Pathogens

- Sulfone Derivatives with Oxadiazole Moieties : A study focusing on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed significant antibacterial activities against rice bacterial leaf blight. These findings suggest the application of such compounds in agriculture, particularly in developing plant protection agents against bacterial diseases. The compounds were effective in reducing disease severity and enhancing plant resistance, indicating their potential utility in crop protection (Shi et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-23(19,11-1-2-12-13(7-11)21-6-5-20-12)17-4-3-10(8-17)14-15-9-22-16-14/h1-2,7,9-10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFOGGLYGPEWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)

![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)

![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)

![N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2513760.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)

![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)